5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid
Overview
Description
“5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid” is a chemical compound with the CAS Number: 161192-22-9 . It has a molecular weight of 233.31 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid was synthesized by reacting 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines .Molecular Structure Analysis
The structure of similar compounds has been confirmed by 1H NMR spectra . For example, the 1H NMR spectrum of a similar compound showed a singlet or multiplet at δ 4.26–4.77 ppm for methylene protons of the thiazolidine ring and a singlet at δ 10.74–12.05 ppm for the NH proton .Chemical Reactions Analysis
The reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid has been reported to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . Water was found to be the optimal reaction medium .It is stored at room temperature . The InChI Code is 1S/C8H11NO3S2/c10-6-5-14-8(13)9(6)4-2-1-3-7(11)12/h1-5H2,(H,11,12) .
Scientific Research Applications
Synthesis and Biological Applications
- Thiazolidine motifs, including structures related to 5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid, bridge organic synthesis and medicinal chemistry due to their presence in various natural and bioactive compounds. These motifs exhibit a wide range of pharmacological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Researchers have employed synthetic approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry to enhance selectivity, purity, product yield, and pharmacokinetic activity of these compounds. The diversity in biological response underscores the significance of these moieties in drug development and probe design (Sahiba et al., 2020).
Biological Potential and Pharmacological Activities
- The 4-thiazolidinone scaffold is recognized as a "magic moiety" due to its comprehensive biological activities. This includes a wide spectrum of biological potentials, making it a focal point for chemists, pharmacologists, and researchers aiming to synthesize new compounds with diverse pharmacological activities. The literature emphasizes the vibrant potential of 4-thiazolidinone derivatives against a myriad of activities, spotlighting the scaffold's untapped potential that remains to be explored (ArunlalV. et al., 2015).
Environmental and Toxicological Considerations
- Concerning environmental and toxicological research, perfluoroalkyl acids (PFAs) such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have applications in numerous products, drawing attention due to their persistence in humans and the environment. Recent bio-monitoring studies have spurred efforts to understand the hazards inherent in these compounds. This review provides insights into the developmental toxicity of PFAs, suggesting directions for future research on their effects (Lau et al., 2004).
Chemical and Pharmaceutical Research
- In the field of chemical and pharmaceutical research, derivatives of thiazolidinone, including compounds related to this compound, show great promise due to their pharmacological importance. They are found in commercial pharmaceuticals and have potential activities against different diseases. The synthesis of these compounds has been evolving since the mid-nineteenth century, incorporating green chemistry principles and demonstrating their significant role in medicinal chemistry (Santos et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Given that compounds with a similar structure have shown a wide range of biological activities , it would be interesting to investigate the potential applications of “5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic Acid” in various fields, including medicine and pharmacology.
properties
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c10-6-5-14-8(13)9(6)4-2-1-3-7(11)12/h1-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEUMEOQMJZFRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261613 | |
Record name | 4-Oxo-2-thioxo-3-thiazolidinepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161192-22-9 | |
Record name | 4-Oxo-2-thioxo-3-thiazolidinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161192-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-2-thioxo-3-thiazolidinepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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